Cas no 2175508-06-0 (N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide)

N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide is a synthetic organic compound featuring a thiazolidine-1,1-dioxide core linked to a phenylprop-2-enamide moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The 1,1-dioxothiazolidine group enhances stability and may influence binding interactions in biological systems, while the acrylamide fragment offers versatility for further functionalization. The compound’s distinct sulfonyl and amide functionalities contribute to its polarity, making it suitable for solubility in polar solvents. Its structural features suggest utility as an intermediate in pharmaceutical synthesis or as a scaffold for designing bioactive molecules. Careful handling is advised due to potential reactivity of the acrylamide group.
N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide structure
2175508-06-0 structure
Product name:N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide
CAS No:2175508-06-0
MF:C12H14N2O3S
MW:266.316161632538
CID:5413221
PubChem ID:132326839

N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z2517208134
    • 2175508-06-0
    • N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enamide
    • EN300-26587435
    • N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide
    • AKOS033934700
    • N-[3-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-2-propenamide
    • N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide
    • Inchi: 1S/C12H14N2O3S/c1-2-12(15)13-10-5-3-6-11(9-10)14-7-4-8-18(14,16)17/h2-3,5-6,9H,1,4,7-8H2,(H,13,15)
    • InChI Key: LQKHVSNQPMBBRI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(N2CCCS2(=O)=O)=C1)(=O)C=C

Computed Properties

  • Exact Mass: 266.07251349g/mol
  • Monoisotopic Mass: 266.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • Density: 1.364±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 13.17±0.70(Predicted)

N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587435-0.05g
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enamide
2175508-06-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide

Research Briefing on N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide (CAS: 2175508-06-0)

N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide (CAS: 2175508-06-0) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This briefing provides an overview of the latest research developments surrounding this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the 1,2-thiazolidine-1,1-dioxide moiety and the acrylamide group, suggest promising interactions with biological targets, making it a subject of intense investigation.

Recent studies have highlighted the compound's role as a potential modulator of inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The research team employed molecular docking simulations and in vitro assays to elucidate the binding interactions between the compound and the COX-2 active site, revealing a high affinity and specificity. These findings position the compound as a candidate for further development in anti-inflammatory therapeutics.

In addition to its anti-inflammatory properties, preliminary research has explored the compound's potential in oncology. A 2024 preprint article on bioRxiv reported that N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide induces apoptosis in certain cancer cell lines by modulating the NF-κB signaling pathway. The study utilized flow cytometry and Western blot analysis to confirm the compound's ability to trigger programmed cell death in vitro. While these results are promising, further in vivo studies are required to validate the compound's efficacy and safety in animal models.

The synthetic route for N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide has also been a focus of recent research. A 2023 paper in Organic Process Research & Development detailed an optimized, scalable synthesis method that improves yield and purity. The process involves a key step of coupling 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)aniline with acryloyl chloride under mild conditions, followed by purification via recrystallization. This advancement addresses previous challenges in large-scale production, facilitating further pharmacological evaluation.

Despite these promising developments, several challenges remain. The compound's pharmacokinetic properties, including its metabolic stability and bioavailability, require thorough investigation. Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest that N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide may undergo rapid hepatic metabolism, which could limit its therapeutic utility. Researchers are currently exploring structural modifications to enhance its metabolic stability while retaining biological activity.

In conclusion, N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylprop-2-enamide (CAS: 2175508-06-0) represents a promising scaffold for drug development, with demonstrated activity in inflammation and potential applications in oncology. Ongoing research aims to optimize its pharmacological profile and explore additional therapeutic indications. As studies progress, this compound may emerge as a valuable tool for understanding disease mechanisms and developing novel treatments.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd